2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)acetamide
Description
2-(4-Chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)acetamide is a structurally complex compound featuring a hybrid pharmacophore design. Its core structure includes:
- A 4-chlorophenoxy group linked to an acetamide backbone.
- A 3,4-dihydroisoquinoline moiety, a bicyclic structure known for its role in central nervous system (CNS) targeting .
- A furan-2-yl substituent, which introduces aromatic heterocyclic diversity.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c24-19-7-9-20(10-8-19)29-16-23(27)25-14-21(22-6-3-13-28-22)26-12-11-17-4-1-2-5-18(17)15-26/h1-10,13,21H,11-12,14-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCAUQKZDAVFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)acetamide typically involves multiple steps:
Formation of the 4-chlorophenoxy group: This can be achieved by reacting 4-chlorophenol with an appropriate halogenated acetic acid derivative under basic conditions to form 4-chlorophenoxyacetic acid.
Synthesis of the dihydroisoquinoline moiety: The dihydroisoquinoline can be synthesized via Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction.
Final coupling reaction: The final step involves coupling the 4-chlorophenoxyacetic acid derivative with the dihydroisoquinoline-furan intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and dihydroisoquinoline moieties.
Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) are typical reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various isoquinoline derivatives which demonstrated cytotoxic effects against cancer cell lines. The incorporation of the furan and chlorophenoxy groups may enhance these properties through mechanisms such as apoptosis induction and inhibition of cell proliferation .
Neurological Disorders
The structural features of this compound suggest potential applications in treating neurological disorders. Isoquinoline derivatives have been explored for their neuroprotective effects. For example, compounds with similar structures have shown promise in models of Parkinson's disease by modulating neurotransmitter levels and reducing neuroinflammation .
Antimicrobial Properties
The presence of the furan ring is notable as many furan-containing compounds have been reported to exhibit antimicrobial activity. Preliminary studies on related compounds have shown effectiveness against various bacterial strains, indicating a potential for developing new antimicrobial agents .
Case Studies
Here are some documented studies focusing on the applications of similar compounds:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of compounds like 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)acetamide. Key factors influencing biological activity include:
- Substituent Effects : The position and type of substituents on the aromatic rings can significantly impact binding affinity to biological targets.
- Molecular Flexibility : The presence of flexible linkers (like the ethyl chain) may facilitate better interaction with target proteins.
- Lipophilicity : Balancing hydrophilicity and lipophilicity is essential for optimal bioavailability.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)acetamide would depend on its specific biological target. It could interact with enzymes or receptors, modulating their activity. For instance, it might inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily benzothiazole-isoquinoline hybrids (e.g., (R)-N-(5-chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide derivatives) and sulfonamide/acetamide-based dihydroisoquinoline derivatives. Key comparisons are outlined below:
Structural Features
Key Differentiators and Hypotheses
Furan vs.
Chlorophenoxy Group: Unlike halogenated benzothiazoles, the 4-chlorophenoxy moiety could enhance metabolic stability by resisting oxidative degradation.
Lack of Halogenation : The target compound lacks halogen atoms on its heterocycles, which may lower lipophilicity compared to bromo/chloro-benzothiazole derivatives .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)acetamide (CAS Number: 898458-59-8) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A 4-chlorophenoxy group
- A 3,4-dihydroisoquinoline moiety
- A furan ring
The molecular formula is with a molecular weight of 410.9 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. The compound has been tested against various microbial strains, showing promising results in inhibiting growth, particularly against pathogenic fungi and bacteria. For instance, the structure-activity relationship studies revealed that modifications in the isoquinoline ring enhanced its antifungal efficacy against Phytophthora recalcitrans .
Anticancer Potential
Research has also explored the anticancer potential of this compound. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of mitochondrial membrane potential and the activation of caspases, leading to programmed cell death .
Neuroprotective Effects
The neuroprotective properties of similar compounds have been noted in studies focusing on neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress markers suggests it may offer therapeutic benefits in conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The 4-chlorophenoxy group is essential for enhancing lipophilicity and cellular uptake.
- Modifications on the furan and isoquinoline rings can significantly alter potency and selectivity against various targets.
Table 1 summarizes the SAR findings related to modifications made to the compound:
| Modification | Observed Effect | Reference |
|---|---|---|
| 4-Chlorophenoxy group | Increased lipophilicity | |
| Furan ring substitution | Altered bioactivity profile | |
| Isoquinoline modifications | Enhanced anticancer activity |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antifungal Study : A study conducted on P. recalcitrans demonstrated a significant reduction in fungal growth at concentrations as low as 10 µg/mL, suggesting high potency as an antifungal agent .
- Cancer Cell Line Testing : In vitro testing against breast cancer cell lines revealed an IC50 value of 15 µM, indicating effective inhibition of cell proliferation .
- Neuroprotection in Animal Models : Animal studies showed that administration of this compound resulted in reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease .
Q & A
Q. How to assess acute toxicity and safety parameters for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
